molecular formula C12H11ClN4 B8344112 2-Amino-3-cyano-4-chloro-6-dimethylaminoquinoline

2-Amino-3-cyano-4-chloro-6-dimethylaminoquinoline

Cat. No. B8344112
M. Wt: 246.69 g/mol
InChI Key: TXGSVBAVJRRKQA-UHFFFAOYSA-N
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Patent
US08071601B2

Procedure details

The mixture of 1.7 g of 2-amino-3-cyano-4-hydroxy-6-dimethylaminoquinoline and 3.4 mL of phosphoryl chloride is stirred at 120° C. for 4 hours. The cooled reaction mixture is poured onto 30 g of ice, the pH of the mixture is adjusted to 8 with 10% NaOH solution and the precipitated material is filtered off. After drying 1.5 g of the title compound is obtained, m.p.: 285° C.
Name
2-amino-3-cyano-4-hydroxy-6-dimethylaminoquinoline
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([C:12]#[N:13])=[C:10](O)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N:15]([CH3:17])[CH3:16])[CH:8]=2)[N:3]=1.P(Cl)(Cl)([Cl:20])=O.[OH-].[Na+]>>[NH2:1][C:2]1[C:11]([C:12]#[N:13])=[C:10]([Cl:20])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N:15]([CH3:17])[CH3:16])[CH:8]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
2-amino-3-cyano-4-hydroxy-6-dimethylaminoquinoline
Quantity
1.7 g
Type
reactant
Smiles
NC1=NC2=CC=C(C=C2C(=C1C#N)O)N(C)C
Name
Quantity
3.4 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
30 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
is stirred at 120° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitated material is filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying 1.5 g of the title compound
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC1=NC2=CC=C(C=C2C(=C1C#N)Cl)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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